Tert-butyl 3-nitrobenzoate
Overview
Description
Tert-butyl 3-nitrobenzoate (TBNB) is an organic compound that has been used in a variety of scientific and industrial applications. It is a nitroalkene that is synthesized from the reaction of tert-butyl alcohol and nitrobenzene. The compound is a colorless solid that has a melting point of about 66 °C and a boiling point of about 270 °C. TBNB has been used in the synthesis of other compounds, including nitroalkenes and nitroaromatics, and has been studied for its potential applications in drug design and development.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Novel Compounds : Tert-butyl 3-nitrobenzoate derivatives have been synthesized for various purposes. For instance, Gholivand et al. (2009) reported the synthesis of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, a compound synthesized using tert-butyl amine. This compound was characterized using spectroscopic techniques and X-ray diffraction, highlighting its structural and conformational properties (Gholivand et al., 2009).
Chemical Reactions and Properties
- Radical Nature and Complex Formation : Tert-butyl 3-nitrobenzoate derivatives exhibit unique chemical properties, including radical nature and complex formation. Tretyakov et al. (2019) explored the interaction of tert-butylamine with various fluorinated compounds, leading to the formation of functionalized perfluorinated phenyl tert-butyl nitroxides. These compounds exhibited magnetic properties and formed complexes with copper, demonstrating potential for studying metal-radical interactions (Tretyakov et al., 2019).
Supramolecular Chemistry
- Formation of Supramolecular Systems : Tert-butyl 3-nitrobenzoate derivatives can be used in creating supramolecular structures. Yushkova et al. (2012) synthesized p-tert-butylthiacalix[4]arenes, which are capable of forming nanoscale particles and recognizing metal cations and dicarboxylic acids. These particles demonstrated the ability to form three-component supramolecular systems (Yushkova et al., 2012).
Kinetic Studies
- Kinetic Isotope Effects : Fry and Badger (1975) investigated the kinetic isotope effect associated with the solvolysis of 2-tert-butyl-2-adamantyl p-nitrobenzoate, providing insights into steric effects and intramolecular interactions in chemical reactions. This study contributes to the understanding of kinetic processes in complex organic molecules (Fry & Badger, 1975).
Catalysis and Organic Synthesis
- Catalytic Properties in Organic Reactions : Compounds derived from tert-butyl 3-nitrobenzoate are used in catalysis. Cheng et al. (2009) synthesized Ruthenium(II) nitrosyl complexes with pyridine-functionalized N-heterocyclic carbenes, demonstrating their catalytic activities in the transfer hydrogenation of ketones (Cheng et al., 2009).
Magnetic Properties
- Magnetic Interaction Studies : Jung et al. (2009) explored the long-distance magnetic interactions in homodimetallic Cu(II) complexes, where tert-butyl 3-nitrobenzoate derivatives played a crucial role. These studies are significant for understanding magnetic properties in chemical compounds (Jung et al., 2009).
Future Directions
properties
IUPAC Name |
tert-butyl 3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)12(14)15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFFYEGVQDWTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474798 | |
Record name | Tert-butyl 3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-nitrobenzoate | |
CAS RN |
58656-99-8 | |
Record name | Tert-butyl 3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.